1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c13-8-10-3-1-5-14(9-10)12(15)7-11-4-2-6-16-11/h2,4,6,10H,1,3,5,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEGOXWXTZAFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a synthetic organic compound characterized by the presence of a piperidine ring and a thiophene ring linked through an ethanone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy.
Chemical Structure and Properties
- Molecular Formula : C12H18N2OS
- Molecular Weight : 238.35 g/mol
- CAS Number : 1247789-24-7
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The aminomethyl group can form hydrogen bonds with macromolecules, while the thiophene ring can engage in π-π stacking interactions. These interactions may modulate the activity of enzymes and receptors, leading to significant biological effects .
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Cytotoxicity : It has shown promising cytotoxic effects against various cancer cell lines, with studies indicating GI50 values in the low micromolar range, suggesting potential as an anticancer agent .
- Neuropharmacological Effects : The compound is being explored for its potential as a central nervous system (CNS) agent, possibly acting as an allosteric modulator for certain neurotransmitter receptors .
- Enzyme Interaction : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, although detailed mechanisms remain under investigation .
Anticancer Activity
In a study assessing the cytotoxicity of various piperidine derivatives, this compound demonstrated significant activity against HeLa and HCT116 cancer cell lines. The compound's mechanism was linked to proteasome inhibition, which is crucial for regulating cellular processes such as apoptosis and cell cycle progression .
Neuropharmacological Studies
Research focused on the neuropharmacological properties of similar compounds has indicated that modifications in the piperidine structure can enhance binding affinity to CNS receptors. For instance, derivatives with varied substituents on the thiophene ring showed differential effects on receptor modulation, highlighting the importance of structural optimization for therapeutic efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Cytotoxicity against cancer cells; potential CNS activity | Unique piperidine-thiophene structure |
| 3-(Aminomethyl)pyridine | Structure | Antimicrobial properties | Lacks thiophene moiety |
| (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(phenyl)prop-2-en-1-one | Structure | Moderate anticancer activity | Contains phenyl instead of thiophene |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 238.34 g/mol
- CAS Number : 1018554-65-8
The structure features a piperidine ring substituted with an aminomethyl group and a thiophene moiety, contributing to its biological activity and interaction with various biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Some notable applications include:
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The presence of the aminomethyl group is believed to enhance serotonin reuptake inhibition, making it a candidate for further development as an antidepressant .
- Analgesic Properties : Studies have shown that compounds with similar structures can exhibit analgesic effects, potentially acting on opioid receptors or other pain pathways .
Neuroscience
In neuroscience research, the compound is being explored for its role in modulating neurotransmitter systems:
- Dopamine Receptor Interaction : Compounds containing piperidine structures have been linked to dopamine receptor modulation, which could be beneficial in treating disorders like schizophrenia or Parkinson's disease .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor in synthesizing more complex molecules, particularly those aimed at drug discovery .
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential of 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one:
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The position of the amino group on the piperidine ring (3- vs. 4-) significantly impacts receptor selectivity. For example, 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one (MW: 224.32) showed distinct research applications compared to the target compound, likely due to altered steric and electronic profiles .
- Extended Conjugation : Compounds with fused pyrazoline-thiophene systems (e.g., ) exhibit enhanced anticancer activity due to improved π-π stacking with biological targets.
Physicochemical Properties
- Solubility: The target compound’s solubility in polar solvents (e.g., ethanol, DMSO) is likely moderate due to the aminomethyl group, whereas phosphorylated analogs (e.g., ) show lower solubility due to hydrophobic diphenyl groups.
- Stability : Piperidine-thiophene ketones are generally stable under ambient conditions but may undergo hydrolysis in strongly acidic/basic environments.
Preparation Methods
Mannich Reaction-Based Aminomethylation
A widely employed approach involves the Mannich reaction, where 2-acetylthiophene reacts with formaldehyde and a suitable amine source under acidic conditions to introduce the aminomethyl group at the alpha position of the ketone.
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- Reactants: 2-acetylthiophene, paraformaldehyde (as formaldehyde source), and an amine hydrochloride salt (e.g., dimethylamine hydrochloride or piperidine hydrochloride).
- Solvent: Isopropyl alcohol or ethanol.
- Acid catalyst: Concentrated hydrochloric acid to maintain acidic pH (~4).
- Temperature: Reflux or heating at 70–95 °C.
- Time: Several hours (typically 5–12 h).
- Post-reaction cooling to 0–5 °C to precipitate the product.
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- A mixture of 2-acetylthiophene (100 g), dimethylamine hydrochloride (77.5 g), paraformaldehyde (33.3 g), and concentrated HCl (4 ml) in isopropanol (250 ml) is heated to reflux for 6 hours.
- After cooling to 0–5 °C, the solid product is filtered, washed with cold isopropanol, and dried to yield the aminomethylated ketone hydrochloride salt.
Yields: Typically 70–85% isolated yield of aminomethylated intermediates.
Reductive Amination and Functional Group Transformations
Following the Mannich reaction, reductive amination or further functional group modifications are performed to install the piperidin-1-yl moiety and convert intermediates to the target compound.
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- Sodium borohydride or other mild reducing agents are used to reduce iminium or oxo intermediates to amines.
- Conditions: Addition at 0–10 °C, stirring at room temperature for several hours.
-
- Piperidine or substituted piperidines can be introduced via nucleophilic substitution or coupling reactions.
- Typical solvents: Ethanol, 1,4-dioxane.
- Base: Sodium hydride (NaH) to deprotonate and activate nucleophiles.
- Reaction temperature: Reflux or room temperature depending on step.
- Reaction time: 1–6 hours.
Purification Techniques
- Recrystallization: Commonly from chloroform, ethanol, or isopropanol to obtain fine powders or crystalline solids.
- Filtration and Washing: Filtration of solids followed by washing with cold alcohols (ethanol, isopropanol) or diethyl ether to remove impurities.
- Drying: Vacuum drying at 50–55 °C for several hours ensures removal of residual solvents.
- Chromatography: Silica gel column chromatography using methanol/chloroform mixtures as eluents for final purification when necessary.
Summary of Reaction Parameters and Yields
| Step | Reactants & Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Mannich Reaction | 2-Acetylthiophene + paraformaldehyde + amine HCl + HCl | Isopropanol/ethanol | Reflux (70–95 °C) | 5–12 h | 70–85 | Acidic pH (~4), followed by cooling |
| Reduction | Sodium borohydride addition | Ethanol | 0–10 °C to RT | 6 h | High | Converts iminium to amine |
| Piperidine Coupling | Methyl ketone + NaH + piperidine derivative | 1,4-Dioxane | Reflux | 1–2 h | ~78 | Followed by acid workup |
| Purification | Recrystallization, filtration, chromatography | Various | Ambient to 55 °C | Hours | - | Ensures high purity |
Research Findings and Notes
- The Mannich-type aminomethylation of 2-acetylthiophene is a robust and scalable method for introducing the aminomethyl group essential for the target compound structure.
- Use of hydrochloric acid catalysis and paraformaldehyde ensures efficient formation of Mannich bases with good yields.
- Reduction steps with sodium borohydride are mild and preserve the thiophene ring, critical for biological activity.
- Piperidine introduction via base-mediated coupling in aprotic solvents like 1,4-dioxane provides good conversion and facilitates isolation of pure products.
- Purification by recrystallization and chromatography yields spectroscopically pure compounds suitable for further biological or chemical studies.
- No direct preparation method exclusively for 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one was found in isolation, but the described methods for closely related thiophene ethanone derivatives and aminomethyl piperidine intermediates provide a clear synthetic pathway.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a thiophene-containing ketone. For example, in analogous piperidine-thiophene systems, activation of carboxylic acids using coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base is common . Ethanol or THF is often used as a solvent, and intermediates like 3-(thiophen-2-ylthio)propanoic acid may be coupled with piperazine derivatives under inert conditions .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the aminomethylpiperidine moiety (δ ~2.5–3.5 ppm for piperidine protons) and thiophene aromatic signals (δ ~6.8–7.5 ppm) .
- FT-IR : To identify carbonyl (C=O stretch ~1650–1750 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns, especially for intermediates .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on structurally similar piperidine derivatives:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation .
- Store under inert gas (e.g., N₂) if the compound is hygroscopic or oxidation-prone .
Advanced Research Questions
Q. How can researchers optimize the yield of the aminomethylpiperidine intermediate during synthesis?
- Methodological Answer :
- Coupling Efficiency : Replace traditional EDCI/HOBt with TBTU, which offers higher coupling efficiency for sterically hindered amines .
- Purification : Use flash chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to isolate the aminomethylpiperidine intermediate. Monitor by TLC (Rf ~0.3 in 10% MeOH/DCM) .
- Side Reactions : Mitigate imine formation by maintaining anhydrous conditions and using molecular sieves .
Q. How can contradictions in biological activity data be resolved for this compound?
- Methodological Answer :
- Purity Assessment : Ensure >95% purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Contradictions often arise from residual solvents or unreacted intermediates .
- Solubility Testing : Use DMSO for in vitro assays but verify stability via LC-MS to rule out solvent-induced degradation .
- Structural Confirmation : Perform X-ray crystallography (as in analogous piperidine derivatives) to confirm stereochemistry and rule out polymorphic effects .
Q. What strategies are effective for studying the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .
- Metabolite ID : Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to identify oxidation products (e.g., N-oxide or thiophene ring hydroxylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
